N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O4S/c1-33-23-15-16-24(34-2)26-25(23)30-28(36-26)31(18-19-10-8-9-17-29-19)27(32)21-13-6-7-14-22(21)35-20-11-4-3-5-12-20/h3-17H,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDFDWNUBRPPOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been associated with a wide range of biological activities such as inhibition of ubiquitin ligase, selective cytotoxicity against tumorigenic cell lines, prophylaxis and treatment of rotavirus infections, the adenosine a2a receptor modulators, and therapeutic agents for disorders associated with nuclear hormone receptors.
Mode of Action
Thiazole derivatives have been known to interact with their targets in various ways, leading to changes in cellular processes.
Biological Activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C28H23N3O4S |
| Molecular Weight | 497.6 g/mol |
| CAS Number | 922869-19-0 |
The structure includes a benzamide backbone, a benzo[d]thiazole moiety, and a pyridine substituent, which contribute to its lipophilicity and biological activity .
Anticancer Properties
Preliminary studies indicate that this compound exhibits notable anticancer activity. Similar compounds have been evaluated for their cytotoxic effects on various cancer cell lines, including human lung adenocarcinoma (A549) and melanoma (WM115) cells. The following findings summarize the biological activity:
- Cytotoxicity : The compound demonstrated significant cytotoxic effects against A549 and WM115 cells. The cytotoxicity was assessed using the WST-1 assay, which measures cell proliferation based on metabolic activity .
-
Mechanism of Action :
- Apoptosis Induction : The compound promoted apoptosis in cancer cells, as confirmed by caspase 3/7 assays that indicated increased apoptotic activity upon treatment .
- DNA Damage : The EpiQuick in situ DNA damage assay showed that the compound induces DNA damage in treated cells, suggesting a potential mechanism for its anticancer effects .
- Hypoxia Selectivity : Some studies suggest that compounds with similar structures may act as bioreductive agents that selectively target hypoxic tumor environments, enhancing their efficacy against cancer cells under low oxygen conditions .
Structure-Activity Relationship (SAR)
The unique combination of structural features in this compound enhances its biological activity compared to other similar compounds. Key observations include:
- Methoxy Substituents : The presence of methoxy groups on the thiazole ring increases lipophilicity, potentially improving cellular uptake and bioavailability.
- Benzamide Core : This core structure is associated with various biological activities, including inhibition of histone deacetylases (HDACs), which are crucial for regulating gene expression and cellular proliferation.
Case Studies
- Study on Tumor Cell Lines : A comparative study evaluated the effects of various benzimidazole derivatives on A549 and WM115 cell lines. This compound showed superior antiproliferative activity compared to other derivatives tested .
- In Vivo Studies : Further research is needed to explore the in vivo efficacy of this compound in animal models to assess its potential as an anticancer agent.
Comparison with Similar Compounds
Core Structural Features
The target compound shares a benzamide-thiazol scaffold with several analogs. Key differentiating factors include:
- Benzamide modifications: The 2-phenoxy group introduces steric bulk and lipophilicity, while the N-(pyridin-2-ylmethyl) substituent offers hydrogen-bonding and metal-coordination capabilities.
Comparison with Selected Analogs
The following table summarizes structural and functional differences between the target compound and its closest analogs:
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups : The 4,7-dimethoxy groups in the target compound contrast with chloro (4d) or trifluoromethyl () substituents, altering electronic distribution and solubility .
- Aromatic vs. Aliphatic Side Chains: The pyridin-2-ylmethyl group in the target compound may enhance target specificity compared to morpholinomethyl (4d) or dimethylaminoethyl () groups, which are more flexible and basic .
- Phenoxy vs.
Spectroscopic Data
- IR Spectroscopy : The absence of C=O stretching (~1660–1680 cm⁻¹) in triazole derivatives () contrasts with the target compound’s benzamide carbonyl, which would exhibit a strong C=O peak .
- NMR: The pyridin-2-ylmethyl group in the target compound would produce distinct aromatic proton signals (δ 7.0–8.5 ppm), differing from morpholinomethyl (4d, δ ~3.5–4.0 ppm) or dimethylaminoethyl (, δ ~2.2–3.0 ppm) .
Preparation Methods
Ullmann Coupling for Direct Arylation
Aryl-amide bond formation via Ullmann coupling offers a one-pot alternative, though limited by catalyst cost:
Reagents:
- 4,7-Dimethoxybenzo[d]thiazol-2-amine
- 2-Phenoxy-N-(pyridin-2-ylmethyl)benzamide
- Copper(I) iodide (CuI), 1,10-Phenanthroline
Conditions:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
Conditions:
Industrial-Scale Considerations
For bulk production, continuous flow reactors enhance reproducibility:
Parameters:
- Reactor Type: Micro-tubular
- Residence Time: 10 minutes
- Throughput: 5 kg/day
- Purity: ≥98%
Q & A
Q. What are the key synthetic pathways for preparing N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide?
The synthesis typically involves multi-step organic reactions starting with the preparation of a benzo[d]thiazole intermediate. This intermediate is coupled with a pyridinylmethyl-substituted benzamide derivative under controlled conditions. Reagents such as thionyl chloride (for amide bond formation) and solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used. Catalysts or temperature gradients may optimize yields (e.g., 60–80°C for condensation steps). Reaction progress is monitored via TLC, and purification employs column chromatography or recrystallization .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Analytical techniques include:
- High-Performance Liquid Chromatography (HPLC): To assess purity (>95% typically required for biological assays).
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm functional groups (e.g., methoxy, benzothiazole, pyridinylmethyl).
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation.
- Elemental Analysis: To verify stoichiometric ratios of C, H, N, and S .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data across different assays?
Discrepancies may arise from assay conditions (e.g., cell type, concentration range) or compound stability. Methodological approaches include:
- Dose-Response Curves: Establish EC₅₀/IC₅₀ values under standardized conditions.
- Metabolic Stability Tests: Assess degradation in plasma or liver microsomes.
- Orthogonal Assays: Validate activity using unrelated techniques (e.g., fluorescence polarization vs. enzymatic assays). For example, partial agonist efficacy observed in GR-mediated transrepression assays (as seen in structurally related compounds) may require cross-validation with cytokine inhibition in whole blood models .
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Molecular Docking: Predict binding modes to target proteins (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger.
- QSAR Studies: Corrogate substituent effects (e.g., methoxy vs. nitro groups) on activity.
- ADMET Prediction: Tools like SwissADME or pkCSM evaluate drug-likeness (e.g., logP, bioavailability). For instance, the pyridinylmethyl group may enhance solubility, while the benzo[d]thiazole core could improve target affinity .
Q. What crystallographic methods are suitable for elucidating the compound’s 3D structure?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Crystal Growth: Optimize solvent systems (e.g., CH₃OH/EtOAc mixtures) via vapor diffusion.
- Data Collection: Use synchrotron radiation for high-resolution datasets.
- Refinement: Employ SHELXL for small-molecule refinement, focusing on hydrogen bonding (e.g., N–H⋯N interactions) and π-π stacking. Related benzothiazole derivatives show centrosymmetrical dimers stabilized by intermolecular hydrogen bonds .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
- Scaffold Modification: Vary substituents on the benzamide (e.g., phenoxy vs. nitro groups) or pyridinylmethyl moiety.
- Bioisosteric Replacement: Substitute the benzo[d]thiazole with thiadiazole or oxazole rings.
- Functional Group Profiling: Test analogs with halogenated or methylated positions to assess steric/electronic effects. For example, fluorination at the benzamide para position (as in PubChem analogs) may enhance metabolic stability .
Methodological Considerations
Q. What experimental controls are critical when evaluating this compound’s mechanism of action?
- Positive/Negative Controls: Use known inhibitors/agonists (e.g., prednisolone for anti-inflammatory assays).
- Solvent Controls: Account for DMSO/ethanol effects on cell viability.
- Blind Assays: Minimize bias in high-throughput screening (HTS). Contradictions in PFOR enzyme inhibition (observed in nitazoxanide analogs) highlight the need for enzyme-specific activity validation .
Data Analysis and Reporting
Q. How should researchers address variability in synthetic yields during scale-up?
- Design of Experiments (DoE): Use response surface methodology to optimize parameters (temperature, solvent ratio).
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring.
- Failure Mode Analysis: Identify bottlenecks (e.g., moisture sensitivity during coupling steps) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
